Physicochemical Profiling and Pharmacological Applications of N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Physicochemical Profiling and Pharmacological Applications of N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Executive Summary
In contemporary medicinal chemistry, the hybridization of privileged scaffolds is a fundamental strategy for overcoming drug resistance and enhancing target specificity. N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS: 1252441-64-7) represents a highly versatile pharmacophore that synergizes the metal-coordinating capabilities of a 1,2,4-triazole ring with the conformational rigidity and hydrogen-bonding potential of an acetamide linker.
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and standardized synthesis protocols. By understanding the structure-activity relationships (SAR) of this compound, researchers can leverage it as a lead scaffold for designing potent enzyme inhibitors targeting cholinesterases, tyrosinase, and urease.
Structural & Molecular Profiling
The pharmacological viability of any lead compound is dictated by its physicochemical parameters. N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is engineered to strictly adhere to Lipinski’s Rule of Five, ensuring optimal pharmacokinetics, membrane permeability, and oral bioavailability.
Table 1: Physicochemical & ADMET Properties
| Property | Value | Pharmacological Significance |
| Molecular Formula | C₁₁H₁₂N₄O | Defines the core hybrid scaffold. |
| Molecular Weight | 216.24 g/mol | Highly optimal (<500 Da) for rapid oral absorption and cellular penetration. |
| LogP (Predicted) | ~1.5 - 1.8 | Balanced lipophilicity; ensures adequate aqueous solubility while allowing passive diffusion across lipid bilayers. |
| Topological Polar Surface Area (TPSA) | 59.3 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration (<90 Ų is ideal for CNS-targeting drugs like anti-Alzheimer agents). |
| Hydrogen Bond Donors (HBD) | 1 | The amide (NH) acts as a critical donor for interacting with catalytic site residues. |
| Hydrogen Bond Acceptors (HBA) | 4 | Three triazole nitrogens and one carbonyl oxygen facilitate extensive H-bonding networks. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility for induced-fit binding within narrow enzyme active site gorges. |
Mechanistic Insights: The Triazole-Acetamide Pharmacophore
The efficacy of this molecule is not accidental; every structural component serves a distinct thermodynamic and kinetic purpose during target engagement.
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The 1,2,4-Triazole Core: Triazoles possess a high dipole moment and act as robust bioisosteres for amides and esters. The unhindered nitrogen atoms (N2 and N4) serve as strong hydrogen bond acceptors. More importantly, they readily coordinate with transition metal ions (e.g., Cu²⁺ in tyrosinase or Ni²⁺ in urease) located in the catalytic centers of target enzymes [1].
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The Acetamide Linker: This moiety acts as a flexible hinge. The methylene (-CH₂-) bridge allows the triazole ring to rotate and adopt the lowest-energy conformation within an enzyme's active site. Simultaneously, the amide bond provides a rigid, planar geometry that participates in critical hydrogen-bonding networks with target amino acid backbones [2].
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The p-Tolyl Group: The para-methyl substitution on the phenyl ring provides a dual advantage. Electronically, it exerts a mild electron-donating (+I) effect, stabilizing the amide resonance. Sterically, the methyl group acts as a hydrophobic anchor, enhancing Pi-Pi stacking and Van der Waals interactions within the lipophilic pockets of enzymes [3].
Fig 1. Structural decomposition and target enzyme binding mechanisms of the pharmacophore.
Synthesis and Experimental Characterization Protocols
To ensure reproducibility and scientific integrity, the synthesis of N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide relies on a two-step, self-validating protocol.
Step 1: Acylation (Formation of the α-Chloroacetamide Intermediate)
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Rationale: Chloroacetyl chloride is highly electrophilic, allowing for rapid acylation of the primary amine.
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Protocol: Dissolve p-toluidine (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq) as an acid scavenger. Cool the mixture to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise to prevent exothermic degradation. Stir the reaction at room temperature for 4 hours.
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Workup: Quench with ice water, extract with DCM, wash with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-chloro-N-(p-tolyl)acetamide.
Step 2: Nucleophilic Substitution
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Rationale: The α-carbon of the intermediate is highly susceptible to SN2 attack by the 1,2,4-triazole anion. K₂CO₃ is utilized to deprotonate the triazole, enhancing its nucleophilicity.
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Protocol: Suspend 1H-1,2,4-triazole (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in polar aprotic solvent (acetone or DMF). Stir for 30 minutes at room temperature. Add the 2-chloro-N-(p-tolyl)acetamide intermediate (1.0 eq) and reflux the mixture for 8–12 hours.
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Workup: Cool the mixture, pour into crushed ice, and filter the resulting precipitate. Purify via recrystallization from ethanol to obtain the pure target compound.
Analytical Validation (Self-Validating System)
To confirm the structural integrity of the synthesized batch, the following spectroscopic markers must be observed:
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FT-IR (KBr): Characteristic stretching bands at ~3250 cm⁻¹ (Amide N-H), ~1670 cm⁻¹ (Amide I C=O), and ~1550 cm⁻¹ (C=N of triazole).
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¹H-NMR (DMSO-d6, 400 MHz): Look for the diagnostic triazole protons appearing as two distinct singlets at ~8.50 ppm and ~8.00 ppm. The amide N-H will appear as a broad singlet at ~10.20 ppm. The methylene bridge (-CH₂-) presents as a sharp singlet at ~5.10 ppm, while the p-tolyl methyl group appears at ~2.25 ppm.
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LC-MS: A dominant molecular ion peak at m/z 217.1 [M+H]⁺ confirms the molecular weight.
Fig 2. Step-by-step synthetic workflow and validation protocol for the target compound.
Therapeutic Applications & Enzyme Inhibition
The triazole-acetamide scaffold is highly regarded in drug discovery due to its multi-target directed ligand (MTDL) potential:
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Neurodegenerative Diseases (Alzheimer's): Compounds bearing the triazole-acetamide core have demonstrated potent, reversible inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The triazole ring effectively blocks the peripheral anionic site (PAS) of AChE, preventing amyloid-beta aggregation [1][3].
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Anti-Melanogenesis: By coordinating with the binuclear copper active site of tyrosinase, triazole-acetamide derivatives act as competitive inhibitors, effectively downregulating melanin synthesis [3].
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Gastrointestinal Pathogens: Similar derivatives have shown exceptional in vitro potency against Helicobacter pylori urease, outperforming standard inhibitors like thiourea by utilizing the triazole nitrogen to chelate the active-site nickel ions [2].
References
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Khan, S. A., Akhtar, M. J., Gogoi, U., Meenakshi, D. U., & Das, A. (2023). "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities." Pharmaceuticals, 16(2), 179.[Link]
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Varzaneh, S. B., Shokouhi Asl, A. S., Sayahi, M. H., et al. (2025). "Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives." Scientific Reports, 15(1), 22565.[Link]
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Shokouhi Asl, A. S., Sayahi, M. H., Hashempur, M. H., et al. (2025). "Cinnamic acid conjugated with triazole acetamides as anti-Alzheimer and anti-melanogenesis candidates: an in vitro and in silico study." Scientific Reports, 15(1), 655.[Link]

The two-step synthesis of the target compound from p-toluidine.
